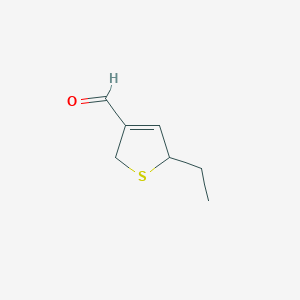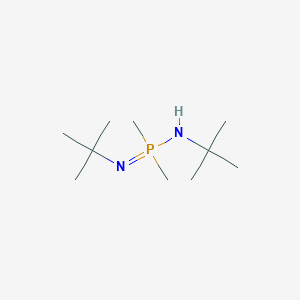
1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and phenoxy groups
Méthodes De Préparation
The synthesis of 1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the activation or inhibition of specific biochemical pathways, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene stands out due to its unique combination of functional groups. Similar compounds include:
- 2-bromo-1-(3-methyl-4-nitrophenoxy)-4-(trifluoromethyl)benzene
- 1-[(3-methyl-4-nitrophenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine
These compounds share structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
59038-65-2 |
|---|---|
Formule moléculaire |
C14H9F3N2O5 |
Poids moléculaire |
342.23 g/mol |
Nom IUPAC |
1-(3-methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9F3N2O5/c1-8-6-10(3-4-11(8)18(20)21)24-13-5-2-9(14(15,16)17)7-12(13)19(22)23/h2-7H,1H3 |
Clé InChI |
VXVFUNUHVXIFBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)





![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)



![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)



